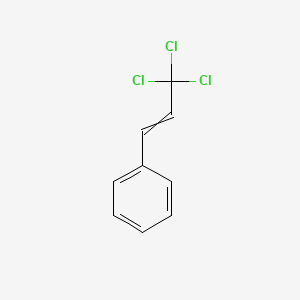
(3,3,3-Trichloro-1-propenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Trichloro-1-propenyl)benzene is an organic compound with the molecular formula C9H7Cl3. It is also known by other names such as (3,3,3-Trichloroprop-1-en-1-yl)benzene and Benzene, (3,3,3-trichloro-1-propen-1-yl)- . This compound is characterized by the presence of a benzene ring attached to a trichlorinated propenyl group, making it a chlorinated aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloro-1-propenyl)benzene typically involves the chlorination of propenylbenzene. One common method includes the reaction of propenylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,3-Trichloro-1-propenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Oxidation: Formation of carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
(3,3,3-Trichloro-1-propenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Wirkmechanismus
The mechanism of action of (3,3,3-Trichloro-1-propenyl)benzene involves its interaction with various molecular targets. The trichlorinated propenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
(3,3,3-Trichloro-1-propenyl)benzene is unique due to the presence of the propenyl group attached to the benzene ring, which differentiates it from other trichlorobenzenes that have chlorine atoms directly attached to the benzene ring. This structural difference influences its reactivity and applications. For example, while trichlorobenzenes are primarily used as solvents and intermediates in chemical synthesis, this compound has more specialized applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
60504-00-9 |
|---|---|
Molekularformel |
C9H7Cl3 |
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
3,3,3-trichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
NUDSHVLUIKPZLF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



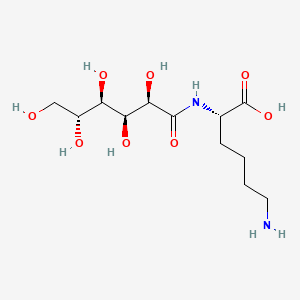
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
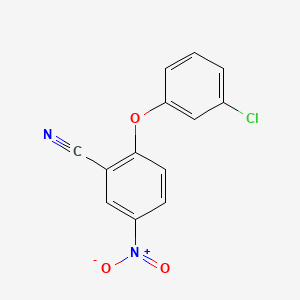
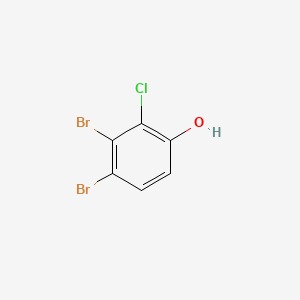
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

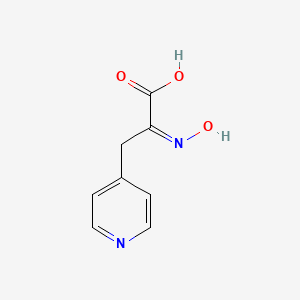
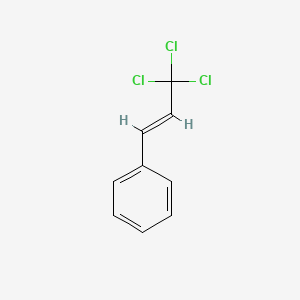
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
